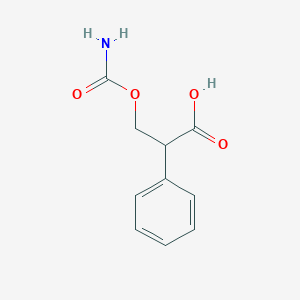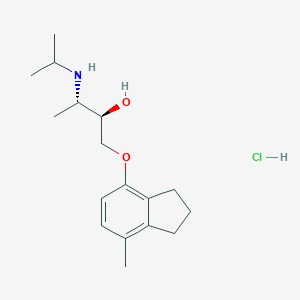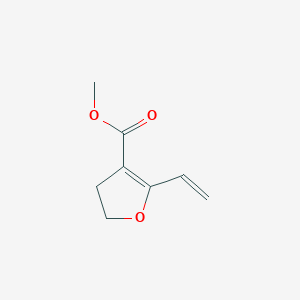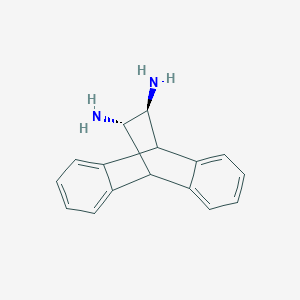
4-Ethyl-1,3-thiazole-5-carboxylic acid
説明
4-Ethyl-1,3-thiazole-5-carboxylic acid (ETCA) is an organic compound that is classified as an aromatic carboxylic acid. It is an important intermediate in the synthesis of a variety of organic compounds and has a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in water, ethanol, and other organic solvents.
科学的研究の応用
Alternative Antioxidant and Anti-inflammatory Agents
Research has identified benzofused thiazole derivatives, including structures related to 4-Ethyl-1,3-thiazole-5-carboxylic acid, as potential antioxidant and anti-inflammatory agents. A study focused on the synthesis and evaluation of these derivatives revealed that certain compounds exhibited significant anti-inflammatory activity compared to standard references. All tested compounds also demonstrated antioxidant activity against various reactive species, highlighting the promising role of thiazole derivatives in developing new therapeutic agents for anti-inflammatory and antioxidant purposes (Raut et al., 2020).
Heterocyclic Compounds Synthesis
Thiazole and its derivatives play a critical role in the synthesis of a wide range of heterocyclic compounds. The unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones with thiazole derivatives facilitates the creation of various heterocyclic structures, including pyrazolo-imidazoles and thiazoles. This reactivity is leveraged in heterocyclic chemistry to develop compounds with potential applications in dyes and medicinal chemistry, highlighting the versatility and significance of thiazole derivatives in synthetic organic chemistry (Gomaa & Ali, 2020).
Pharmacological Potential
The pharmacological potential of thiazole derivatives, including those related to this compound, is vast. A comprehensive review on 4-thiazolidinone, a saturated form of thiazole, underscores the "magic moiety" attribute of thiazole, possessing nearly all types of biological activities. This underscores the compound's role as an essential scaffold in medicinal chemistry, driving the synthesis of new compounds for various therapeutic applications (ArunlalV. et al., 2015).
将来の方向性
作用機序
Target of Action
Thiazole derivatives have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may target bacterial cells, but the specific molecular targets within these cells remain to be identified.
Mode of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-Ethyl-1,3-thiazole-5-carboxylic acid might interact with its targets in a similar manner, leading to changes in the cellular processes.
Biochemical Pathways
Thiazole-5-carboxylic acid derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines . This inhibition could affect the purine metabolic pathway, leading to downstream effects such as the reduction of uric acid production.
Pharmacokinetics
The lipophilicity of thiazole derivatives has been reported, which could influence their absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may lead to cell death, particularly in gram-positive bacteria . This is likely due to the disruption of DNA and cellular processes as a result of the compound’s interaction with its targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported that thiazole compounds are stable at room temperature but decompose under high temperature and acidic conditions . Additionally, the compound’s efficacy and stability may be affected by its solubility in water, alcohol, and ketone solvents .
生化学分析
Biochemical Properties
4-Ethyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as xanthine oxidase, which is involved in the metabolism of purines . The compound acts as an inhibitor of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is crucial for managing conditions like gout and oxidative stress-related diseases.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to cells . Additionally, it may influence gene expression related to antioxidant defense mechanisms, further protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with xanthine oxidase. The compound binds to the active site of the enzyme, blocking the substrate’s access and preventing the catalytic activity . This inhibition is characterized by mixed-type inhibition behavior, where the compound can bind to both the free enzyme and the enzyme-substrate complex . This dual binding capability enhances its inhibitory potency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against xanthine oxidase Long-term studies have shown that it can consistently reduce oxidative stress in cells, suggesting its potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces oxidative stress without causing significant adverse effects . At higher doses, potential toxic effects may arise, including liver and kidney damage due to the accumulation of the compound or its metabolites. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, influencing the metabolic flux of hypoxanthine and xanthine . The compound’s inhibitory effect on xanthine oxidase alters the levels of these metabolites, reducing the production of uric acid and mitigating conditions like gout.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, influencing its overall efficacy and potency.
特性
IUPAC Name |
4-ethyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJNNKYDFBHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562637 | |
| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126889-07-4 | |
| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)










